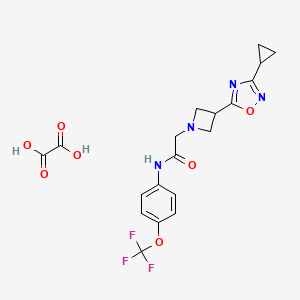

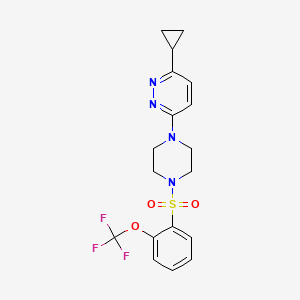

![molecular formula C15H22N2O4S B2392721 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 921908-64-7](/img/structure/B2392721.png)

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound of interest, holds significant importance in medicinal chemistry. Notably, this substructure plays a central role in the design of successful drugs such as Atorvastatin (a cholesterol-lowering agent) and Sunitinib (a tyrosine kinase inhibitor used in cancer treatment) . Researchers explore the potential of this compound as a scaffold for novel drug candidates.

Antimalarial Agents

Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have demonstrated antimalarial activity . Investigating their mechanism of action and optimizing their efficacy could lead to new antimalarial agents.

HIV-1 Protease Inhibitors

Similarly, pyrrolin-4-ones (such as our compound) exhibit HIV-1 protease inhibitory activity . Researchers study their binding interactions with the protease enzyme and explore modifications to enhance potency.

Organic Synthesis

The cyclization reactions of similarly functionalized enamines, like the one leading to our compound, are of interest in organic synthesis . Understanding the preferred cyclization pathways and optimizing synthetic procedures contributes to efficient and scalable production.

Bioactive Compounds

Exploring the biological activities of pyrrolin-4-ones, especially those with carbamoyl, acyl, or alkoxycarbonyl substituents, remains an active area of research . Researchers investigate their potential as bioactive agents beyond antimalarial and HIV-1 protease inhibition.

Synthetic Methodology

The oxidative cyclization of β-enaminones, one-pot variants, and other approaches to pyrrolin-4-one synthesis are studied . Researchers aim to develop efficient and sustainable methods for accessing these valuable compounds.

Propiedades

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-10(2)22(19,20)16-11-6-7-13-12(8-11)17(5)14(18)15(3,4)9-21-13/h6-8,10,16H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYGEFBYHQOKPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/no-structure.png)

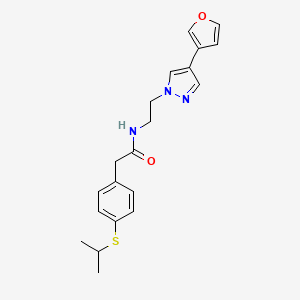

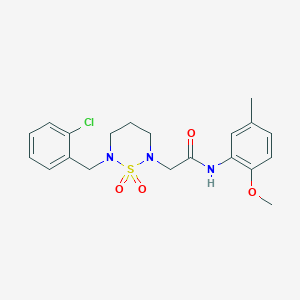

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)

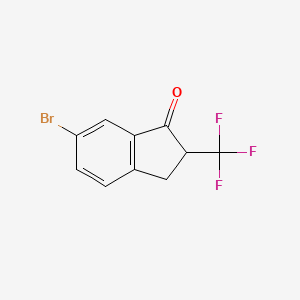

![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)

![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)

![3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2392653.png)

![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)

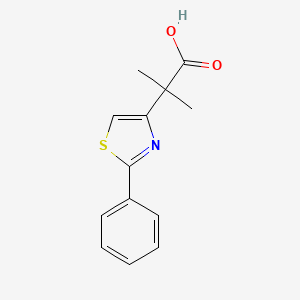

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2392661.png)